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Compound Name: 5-Fluoro-4-methyl-2-nitrophenol

Cat. No.: B1338033 Get Quote

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Fluoro-4-methyl-2-
nitrophenol

Foreword: A Senior Application Scientist's
Perspective
In the landscape of modern drug discovery and material science, the utility of a chemical

intermediate is defined by the precision with which we understand its fundamental properties.

5-Fluoro-4-methyl-2-nitrophenol is a prime example of a molecular scaffold whose value is

unlocked through a comprehensive characterization of its physicochemical profile. This guide is

structured not as a rigid data sheet, but as a narrative that walks the researcher through the

core attributes of this compound, from its molecular identity to its practical handling and

application.

The strategic placement of a fluorine atom, a nitro group, a methyl group, and a phenolic

hydroxyl on a benzene ring creates a molecule with multiple reactive vectors and finely-tuned

electronic properties.[1] The fluorine enhances metabolic stability and binding affinity in

derivative compounds, the nitro and hydroxyl groups provide key reactive sites for further

synthesis, and the methyl group influences steric interactions.[1] Understanding these

characteristics is not merely an academic exercise; it is the foundation for rational design in the

synthesis of advanced pharmaceutical ingredients (APIs) and novel agrochemicals.[1][2] This

document synthesizes available data with established analytical principles to provide a

trustworthy and expert-driven resource for the scientific community.
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Core Molecular Identity and Physical State
5-Fluoro-4-methyl-2-nitrophenol is a multifunctional organic compound engineered for

complex chemical synthesis.[1] Its identity is established by a unique combination of identifiers

and fundamental properties that dictate its behavior in a laboratory setting.

Property Value Source(s)

CAS Number 83341-28-0 [1][3][4]

Molecular Formula C₇H₆FNO₃ [3][4]

Molecular Weight 171.13 g/mol [3][4]

Appearance Yellow powder [1]

Purity ≥95-98% (Typical) [1][4]

SMILES
OC1=CC(F)=C(C)C=C1--

INVALID-LINK--=O
[3][5]

InChIKey

Not explicitly found for this

isomer, but related isomers are

available.

Key Physicochemical Properties: A Quantitative
Overview
The physicochemical properties of a compound are critical determinants of its reactivity,

solubility, and bioavailability in potential therapeutic applications. While experimental data for 5-
Fluoro-4-methyl-2-nitrophenol is sparse in publicly available literature, we can infer and

predict its characteristics based on its structure and data from closely related isomers.
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Physicochemical
Parameter

Predicted/Reported Value
Scientific Rationale &
Comparative Insights

Melting Point (°C)

Data not available. (Isomer 2-

Fluoro-5-methyl-4-nitrophenol:

110.75 °C)

The melting point is influenced

by crystal lattice energy and

intermolecular forces. For

comparison, the isomer 2-

Fluoro-5-methyl-4-nitrophenol

has a predicted melting point

of 110.75 °C.[6] The related

compound 5-Fluoro-2-

nitrophenol has a reported

melting point of 34-37 °C.[7]

The presence of the additional

methyl group in the target

compound would be expected

to alter crystal packing and

thus the melting point.

Boiling Point (°C)

Data not available. (Isomer 2-

Fluoro-5-methyl-4-nitrophenol:

354.98 °C)

The normal boiling point for the

isomer 2-Fluoro-5-methyl-4-

nitrophenol is predicted to be

354.98 °C.[6] The strong

intermolecular hydrogen

bonding from the hydroxyl

group and dipole-dipole

interactions from the nitro and

fluoro groups contribute to a

relatively high boiling point.

Acid Dissociation Constant

(pKa)

Data not available. (Related 5-

Methyl-2-nitrophenol: 7.41)

The phenolic hydroxyl group is

acidic. Its acidity is significantly

increased by the strong

electron-withdrawing effects of

the adjacent nitro group and

the fluorine atom via induction.

For context, the pKa of 5-

Methyl-2-nitrophenol is

reported as 7.41.[8] It is
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expected that the pKa of 5-

Fluoro-4-methyl-2-nitrophenol

would be slightly lower (more

acidic) due to the additional

electron-withdrawing fluorine.

n-Octanol/Water Partition

Coefficient (LogP)
1.74792 (Calculated)

This value indicates a

moderate degree of

lipophilicity.[3] The fluorine

atom is known to increase

lipophilicity, which can

enhance properties like

membrane permeability in drug

candidates.[9] This balance

between hydrophilicity (from

the -OH and -NO₂) and

lipophilicity (from the aromatic

ring, -CH₃, and -F) is crucial for

its role as a pharmaceutical

intermediate.

Topological Polar Surface Area

(TPSA)
63.37 Å²

This calculated value reflects

the surface area contributed by

polar atoms (oxygen, nitrogen,

and the attached hydrogen).[3]

It is a useful predictor of drug

transport properties, such as

intestinal absorption and

blood-brain barrier penetration.

Solubility Profile: Theoretical and Practical
Considerations
The solubility of 5-Fluoro-4-methyl-2-nitrophenol dictates its utility in various reaction

conditions and its formulation potential.
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Water Solubility: Due to the hydrophobic aromatic ring and methyl group, the compound is

expected to be poorly soluble in water. While the hydroxyl and nitro groups can participate in

hydrogen bonding, the overall molecular character is lipophilic. Related nitrophenols are

generally described as slightly soluble in water.[10]

Organic Solvent Solubility: It is predicted to be soluble in common polar organic solvents

such as methanol, ethanol, acetone, and ethyl acetate, and moderately soluble in less polar

solvents like dichloromethane.[9] This is typical for functionalized phenolic compounds.

Spectroscopic Signature: A Guide to Structural
Verification
Spectroscopic analysis is essential for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two

aromatic protons, the methyl group protons, and the acidic hydroxyl proton. The coupling

patterns of the aromatic protons will be influenced by both the fluorine and the adjacent

substituents. Spectral data is available from commercial suppliers.[11]

¹³C NMR: The carbon NMR spectrum should display seven unique signals corresponding

to each carbon atom in the molecule. The chemical shifts will be heavily influenced by the

attached functional groups, particularly the fluorine and nitro groups.

Infrared (IR) Spectroscopy: The IR spectrum will provide confirmatory evidence of the key

functional groups. Expected characteristic absorption bands include:

A broad O-H stretch for the hydroxyl group (~3200-3500 cm⁻¹).

Aromatic C-H stretches (~3000-3100 cm⁻¹).

Asymmetric and symmetric N-O stretches for the nitro group (~1520-1560 cm⁻¹ and

~1345-1385 cm⁻¹).

Aromatic C=C stretches (~1450-1600 cm⁻¹).
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A C-F stretch (~1000-1350 cm⁻¹).

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the

compound. The molecular ion peak (M+) would be observed at m/z 171.13.

Safety, Handling, and Stability
Proper handling and storage are paramount to ensure user safety and maintain the integrity of

the compound.

Hazard Profile: While specific GHS classifications for 5-Fluoro-4-methyl-2-nitrophenol are not

detailed, related nitrophenols are classified as hazardous.[12][13] Typical warnings include:

Harmful if swallowed, in contact with skin, or if inhaled.[13]

Causes skin and serious eye irritation.[13][14]

May cause respiratory irritation.[12]

Recommended Handling Procedures:

Use only in a well-ventilated area or under a chemical fume hood.[15]

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves,

safety goggles or a face shield, and a lab coat.[14][15]

Avoid breathing dust. Use a NIOSH/MSHA-approved respirator if ventilation is inadequate.

[15]

Wash hands and any exposed skin thoroughly after handling.[14]

Ensure eyewash stations and safety showers are readily accessible.[15]

Storage and Stability:

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated

place.[15] For long-term stability, storage at 2-8°C under a nitrogen atmosphere is

recommended.[3][5]
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Stability: The compound is generally stable under recommended storage conditions. Avoid

exposure to strong oxidizing agents, heat, and sources of ignition.[14]

Hazardous Combustion Products: In case of fire, hazardous decomposition products can

include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen

fluoride (HF).[14]

Standard Experimental Protocols for
Characterization
To ensure trustworthy and reproducible results, the following standard protocols are

recommended for the experimental determination of key physicochemical properties.

Protocol 1: Determination of Melting Point
This protocol provides a self-validating system by calibrating the instrument with known

standards.

Objective: To determine the temperature range over which the solid-to-liquid phase transition

occurs.

Methodology:

Instrument Calibration: Calibrate the melting point apparatus using certified standards with

melting points bracketing the expected range of the sample.

Sample Preparation: Place a small amount of the dry, powdered 5-Fluoro-4-methyl-2-
nitrophenol into a capillary tube, packing it to a height of 2-3 mm.

Measurement: Place the capillary tube in the apparatus. Heat at a rapid rate initially to

approximately 15-20 °C below the expected melting point.

Refined Measurement: Decrease the heating rate to 1-2 °C per minute.

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the

temperature at which the last solid crystal melts (T₂). The melting point is reported as the

range T₁-T₂.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.fishersci.com/store/msds?partNumber=AAA1256818&productDescription=5-FLUORO-2-NITROPHENOL+50G&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AAA1256818&productDescription=5-FLUORO-2-NITROPHENOL+50G&vendorId=VN00024248&countryCode=US&language=en
https://www.benchchem.com/product/b1338033?utm_src=pdf-body
https://www.benchchem.com/product/b1338033?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation Measurement Result

Calibrate Apparatus
(w/ Standards)

Prepare Sample
in Capillary Tube

Rapid Heating
(to ~T_exp - 20°C)

Slow Heating
(1-2°C/min)

Record T1 (Onset)
& T2 (Clear)

Report Range
(T1 - T2)

Click to download full resolution via product page

Workflow for Melting Point Determination.

Protocol 2: Potentiometric Determination of pKa
This method explains the causality behind the experimental choice: potentiometric titration is a

robust and direct way to measure the dissociation constant of an acidic proton.

Objective: To determine the acid dissociation constant (pKa) of the phenolic hydroxyl group.

Methodology:

Solution Preparation: Accurately weigh a sample of 5-Fluoro-4-methyl-2-nitrophenol and

dissolve it in a suitable co-solvent system (e.g., water/methanol mixture) to a known

concentration.

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature

(e.g., 25 °C). Insert a calibrated pH electrode and a magnetic stirrer.

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M

NaOH), adding small, precise aliquots.

Data Collection: Record the pH of the solution after each addition of titrant.

Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-

equivalence point (the point where half of the acid has been neutralized). This can be

determined from the first derivative of the titration curve.
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Prepare Analyte Solution
(Known Concentration)

Titrate with Standardized Base
(e.g., 0.1M NaOH)
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Record pH vs. Volume of Titrant
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(pH vs. Volume)
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pKa = pH at Half-Equivalence

Click to download full resolution via product page

Workflow for Potentiometric pKa Determination.

Conclusion: A Versatile Building Block for
Advanced R&D
5-Fluoro-4-methyl-2-nitrophenol stands out as a sophisticated and highly versatile chemical

building block.[1] Its unique arrangement of functional groups offers multiple vectors for

chemical modification, making it an invaluable intermediate in medicinal chemistry and material

science.[1] The strategic incorporation of fluorine is a well-established method to fine-tune the

physicochemical properties of drug candidates, potentially improving metabolic stability and

pharmacokinetic profiles.[1] A thorough understanding of its core physicochemical properties,
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as outlined in this guide, is the critical first step for any researcher aiming to leverage its

synthetic potential. This knowledge enables not only the efficient design of synthetic routes but

also ensures safe handling and the generation of reliable, reproducible research outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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